SiR-PEG4-BCN
Description
Contextualization of Bioorthogonal Chemistry and its Evolution in Live Systems Research
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.govthe-scientist.com This field has revolutionized the study of biomolecules—such as nucleic acids, proteins, and glycans—in their natural environment. the-scientist.comcheng-lab.com The evolution of bioorthogonal chemistry has been driven by the need for reactions that are highly selective, rapid, and biocompatible. nih.govcheng-lab.com Early examples, like the Staudinger ligation, paved the way for a toolkit of reactions that allow scientists to label, track, and manipulate molecules within the complexity of a living cell. nih.govthe-scientist.com This ability to perform chemistry in vivo has been instrumental in advancing our understanding of cellular function and has opened new avenues for diagnostics and therapeutics. acs.orgresearchgate.net
Overview of Silicon Rhodamine (SiR) Fluorophores in Advanced Microscopy
Silicon rhodamine (SiR) dyes are a class of far-red fluorophores that have gained prominence in advanced microscopy techniques. spirochrome.comacs.org By replacing the oxygen atom in the traditional rhodamine xanthene core with a silicon atom, SiR dyes exhibit red-shifted absorption and emission spectra, typically in the near-infrared range. acs.orgacs.org This spectral shift is highly advantageous for live-cell imaging as it minimizes cellular autofluorescence and reduces phototoxicity. cytoskeleton.com SiR fluorophores are known for their high brightness, exceptional photostability, and cell permeability, making them ideal for long-term imaging and super-resolution microscopy techniques like STED and SIM. spirochrome.comacs.orgcytoskeleton.comnih.gov Their fluorogenic nature, where they become fluorescent only upon binding to their target, further enhances their utility by reducing background noise. spirochrome.com
| Property of PEG Linkers | Significance in Probe Design |
| Hydrophilicity | Improves solubility in aqueous biological environments. chempep.comcreative-biogene.com |
| Biocompatibility | Minimizes toxicity and disruption to cellular processes. researchgate.netchempep.com |
| Low Immunogenicity | Reduces the likelihood of an immune response in living organisms. broadpharm.comcreative-biogene.com |
| Flexibility | Provides optimal spatial orientation between conjugated molecules. chempep.com |
| Tunable Length | Allows for precise control over the distance between functional groups. chempep.comresearchgate.net |
Introduction to Bicyclo[6.1.0]nonyne (BCN) as a Bioorthogonal Reaction Handle
Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne that serves as a highly reactive handle in bioorthogonal chemistry. semanticscholar.orgnih.gov Its utility lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. glpbio.comprecisepeg.com This type of "click chemistry" is exceptionally useful for biological applications because it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a toxic copper catalyst. precisepeg.combiotium.com The inherent ring strain of the BCN molecule drives the reaction with azide-functionalized molecules to form a stable triazole linkage. semanticscholar.org This high reactivity and specificity make BCN an excellent choice for labeling biomolecules in living cells and organisms. semanticscholar.orgbiotium.com
Rationale for the Design and Application of SiR-PEG4-BCN in Chemical Biology
The design of this compound is a prime example of modular chemical engineering, where three distinct components are integrated to create a highly functional probe. ruixibiotech.com The SiR fluorophore provides the far-red, photostable signal for detection in advanced microscopy. spirochrome.comacs.org The PEG4 linker enhances the solubility and biocompatibility of the probe, ensuring its effective performance in a biological setting. chempep.comcreative-biogene.com Finally, the BCN group acts as a bioorthogonal handle, enabling the specific and covalent attachment of the probe to azide-modified target molecules within living systems via the SPAAC reaction. glpbio.comprecisepeg.com
| Component | Function in this compound |
| Silicon Rhodamine (SiR) | Far-red, photostable, and cell-permeable fluorescent reporter. spirochrome.comacs.orgcytoskeleton.com |
| PEG4 Linker | Hydrophilic spacer that improves solubility and biocompatibility. chempep.comcreative-biogene.com |
| Bicyclo[6.1.0]nonyne (BCN) | Bioorthogonal handle for copper-free click chemistry with azides. semanticscholar.orgglpbio.comprecisepeg.com |
Structure
2D Structure
Properties
Molecular Formula |
C48H62N4O9Si |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H62N4O9Si/c1-51(2)34-14-17-40-43(30-34)62(5,6)44-31-35(52(3)4)15-18-41(44)48(40)42-29-33(13-16-38(42)46(54)61-48)45(53)49-19-21-56-23-25-58-27-28-59-26-24-57-22-20-50-47(55)60-32-39-36-11-9-7-8-10-12-37(36)39/h13-18,29-31,36-37,39H,9-12,19-28,32H2,1-6H3,(H,49,53)(H,50,55)/t36-,37+,39? |
InChI Key |
BOBFUSGLBBAKFU-AAZKRURQSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6[C@H]7[C@@H]6CCC#CCC7)C(=O)O3 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC#CCC7)C(=O)O3 |
Origin of Product |
United States |
Design Principles and Chemical Synthesis Considerations of Sir Peg4 Bcn
Modular Architecture of SiR-PEG4-BCN
The efficacy of this compound as a fluorescent probe is rooted in its tripartite structure, which consists of a silicon-rhodamine (SiR) fluorophore, a tetraethylene glycol (PEG4) spacer, and a bicyclo[6.1.0]nonyne (BCN) bioorthogonal group. Each component is strategically chosen to impart unique and essential properties to the final molecule.
The SiR Fluorophore Core
At the heart of this compound lies the silicon-rhodamine (SiR) fluorophore. SiR dyes are a class of far-red fluorescent labels that are highly valued in biological imaging. cytoskeleton.com The replacement of the xanthene oxygen atom in traditional rhodamines with a dimethylsilicon moiety shifts the absorption and fluorescence emission maxima to longer wavelengths, typically in the near-infrared region. nih.gov This spectral characteristic is advantageous for live-cell imaging as it minimizes cellular autofluorescence and allows for deeper tissue penetration.
Key features of the SiR fluorophore include:
Far-red to near-infrared emission: Reduces background noise from native cellular components. cytoskeleton.com
High molar extinction coefficient and quantum yield: Contributes to the brightness of the probe. cytoskeleton.com
Excellent photostability: Allows for prolonged imaging sessions without significant signal degradation. cytoskeleton.com
Cell permeability: The SiR core can readily cross cell membranes, enabling the labeling of intracellular targets. confluore.com
The specific SiR derivative used in this compound provides the foundational fluorescent signal necessary for detection in various imaging modalities, including super-resolution microscopy. cytoskeleton.com
The PEG4 Spacer: Role in Hydrophilicity and Accessibility
Connecting the SiR fluorophore and the BCN group is a tetraethylene glycol (PEG4) spacer. The inclusion of this linker is a critical design element that addresses several practical challenges in bioconjugation and imaging. Polyethylene (B3416737) glycol (PEG) linkers are well-known for their ability to increase the hydrophilicity of molecules. broadpharm.comthermofisher.com
The PEG4 spacer in this compound serves multiple purposes:
Enhanced Solubility: It improves the solubility of the entire probe in aqueous biological environments. broadpharm.comthermofisher.com
Reduced Non-specific Binding: PEGylation is a common strategy to minimize unwanted interactions between a probe and biological macromolecules, thereby reducing background signal. nih.govresearchgate.net
Increased Accessibility: The flexible and extended nature of the PEG4 linker provides steric separation between the bulky SiR fluorophore and the reactive BCN group. This spacing ensures that the BCN moiety remains accessible for its bioorthogonal reaction without interference from the fluorophore.
The choice of a four-unit PEG chain represents a balance between providing sufficient spacing and maintaining a relatively compact molecular size.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound is a multi-step process that involves the preparation of the individual components followed by their sequential assembly. The modular nature of the target molecule lends itself to a convergent synthetic approach.
Precursor Synthesis of Silicon Rhodamine (SiR) Scaffolds
The synthesis of the SiR core is a complex undertaking that has been the subject of considerable research to improve efficiency and yield. researchgate.net Early methods were often laborious, but more streamlined routes have since been developed. researchgate.net A common strategy involves the reaction of bis-aryllithium or bis-aryl Grignard reagents with an appropriate electrophile, such as an anhydride or ester, to construct the xanthene core. nih.govacs.org
General synthetic approaches for SiR scaffolds include:
Nucleophilic addition reactions: Multiple steps of nucleophilic additions were used in earlier syntheses. researchgate.net
Divergent synthesis from dibromide intermediates: This method allows for the facile preparation of a variety of Si-fluoresceins and Si-rhodamines. nih.govacs.org Metal-bromide exchange of dibromide precursors generates bis-aryllithium or bis(aryl Grignard) intermediates that can then react with electrophiles. nih.govacs.org
Modular approaches using aryllanthanum reagents: This strategy offers improved functional group tolerance and a unified pathway to different SiR analogues. acs.org
These synthetic routes typically yield an SiR core with a functional group, such as a carboxylic acid, that can be used for subsequent conjugation to the PEG linker.
Incorporation of Polyethylene Glycol (PEG) Linkers
Once the SiR fluorophore with a reactive handle is synthesized, the PEG linker is introduced. This is typically achieved through standard amide bond formation or other robust coupling chemistries. For example, if the SiR precursor has a carboxylic acid group, it can be activated (e.g., as an NHS ester) and then reacted with an amino-functionalized PEG linker.
The bifunctional PEG linker itself is synthesized to have a reactive group at each end, one for attachment to the fluorophore and the other for attachment to the BCN moiety. A common derivative is an amino-PEG-acid or a similar heterobifunctionalized PEG molecule.
Introduction of the BCN Moiety for Bioorthogonal Reactivity
The utility of this compound as a molecular probe is critically dependent on the BCN moiety, which facilitates its covalent attachment to target biomolecules through a bioorthogonal reaction. This type of reaction is characterized by its ability to proceed within a complex biological system without interfering with native biochemical processes. The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing an azide (B81097) group.
The SPAAC reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The inherent ring strain of the BCN molecule significantly lowers the activation energy of the cycloaddition reaction with azides, obviating the need for a cytotoxic copper catalyst that is required for the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This catalyst-free approach is a major advantage for live-cell imaging applications.
The reaction between the BCN moiety of this compound and an azide-functionalized target molecule results in the formation of a stable triazole linkage. This covalent bond is robust under physiological conditions, ensuring that the fluorescent signal from the SiR fluorophore remains associated with the target of interest throughout the course of an experiment. The kinetics of the SPAAC reaction involving BCN are remarkably fast, allowing for rapid labeling of cellular components.
Considerations for Overall Probe Stability in Biological Milieu
The stability of the this compound probe within a biological environment is a multifaceted issue, influenced by the individual stabilities of the SiR fluorophore, the PEG linker, and the BCN moiety, as well as their interplay. The SiR core is generally photostable, a crucial feature for imaging applications that require prolonged or repeated light exposure.
The BCN group, while highly reactive towards azides, must also exhibit sufficient stability in the complex chemical landscape of the cell until it encounters its target. Research has indicated that the stability of strained alkynes like BCN can be influenced by the intracellular environment. For instance, the presence of endogenous thiols, such as glutathione (GSH), can potentially react with strained alkynes. However, the BCN moiety is generally considered to be one of the more stable cyclooctynes available for bioorthogonal chemistry. Careful experimental design, including control experiments, is essential to validate the stability and specificity of the probe in the particular biological context under investigation.
Strategies for Functionalization and Derivatization
The modular design of this compound allows for its functionalization and the development of analogues with tailored properties for specific research questions. Key areas of modification include the length of the PEG linker and the nature of the bioorthogonal handle.
Tailoring of PEG Chain Lengths for Specific Research Applications
Impact of PEG Chain Length on Probe Properties
| Property | Effect of Increasing PEG Chain Length | Rationale |
| Solubility | Increases | The hydrophilic nature of PEG enhances solubility in aqueous environments. |
| Steric Hindrance | Increases | A longer PEG chain can create a larger hydrodynamic radius, potentially influencing access to sterically hindered targets. |
| Cell Permeability | May decrease | Increased molecular weight and hydrophilicity can reduce passive diffusion across cell membranes. |
| Pharmacokinetics | Can be altered | In vivo, longer PEG chains generally lead to longer circulation times and reduced renal clearance. |
| Flexibility | Increases | A longer linker provides more conformational freedom, which can be advantageous for the BCN moiety to reach its azide target. |
For intracellular targets, a shorter PEG linker might be preferable to facilitate cell entry. Conversely, for labeling cell surface proteins or for in vivo applications, a longer PEG chain could be beneficial to improve solubility, reduce non-specific binding, and enhance bioavailability. The choice of PEG linker length therefore represents a trade-off between various factors that must be considered in the context of the specific biological question being addressed.
Development of Analogues with Modified Bioorthogonal Handles (e.g., TCO, DBCO)
While BCN is a highly effective bioorthogonal handle, the development of SiR-based probes with alternative reactive groups, such as trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO), expands the toolkit for bioorthogonal labeling. These different handles exhibit distinct reactivity profiles and stabilities, offering researchers the flexibility to choose the most appropriate probe for their needs, including for multiplexed labeling experiments where orthogonal reactivity is required.
Comparison of Bioorthogonal Handles for SiR Probes
| Bioorthogonal Handle | Reaction Partner | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | Azide, Tetrazine | - Good reactivity with azides (SPAAC). - Exceptionally fast reactivity with tetrazines (IEDDA). - Generally good stability. |
| DBCO (Dibenzocyclooctyne) | Azide | - Very high reactivity with azides (SPAAC). - Thermally stable. - Can be sterically bulky, which may influence target accessibility. |
| TCO (trans-Cyclooctene) | Tetrazine | - Extremely fast reactivity with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) reaction. - Can be susceptible to isomerization to the less reactive cis-isomer. |
The choice between BCN, DBCO, and TCO depends on the specific experimental requirements. For instance, if the primary goal is to label an azide-tagged biomolecule with the highest possible speed and efficiency, a DBCO-functionalized SiR probe might be the optimal choice. However, DBCO's bulkiness could be a limiting factor. The reactivity of BCN with both azides and tetrazines makes it a versatile handle. For experiments requiring exceptionally fast kinetics, the TCO-tetrazine ligation is unparalleled, though the stability of TCO must be considered. The development of SiR probes with this array of bioorthogonal handles provides a powerful and adaptable platform for advanced cellular imaging.
Bioorthogonal Reaction Mechanisms and Kinetics of Sir Peg4 Bcn
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with SiR-PEG4-BCN
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of an azide (B81097) and a strained alkyne without the need for a cytotoxic copper catalyst. biochempeg.com The BCN component of this compound serves as the strained alkyne.
Mechanism of Reaction with Azide-Tagged Biomolecules
The SPAAC reaction between this compound and an azide-tagged biomolecule proceeds through a concerted [3+2] cycloaddition mechanism. researchgate.net The high degree of ring strain in the BCN cyclooctyne (B158145) ring (approximately 18 kcal/mol) significantly lowers the activation energy of the reaction compared to that with a linear alkyne. nih.gov This allows the reaction to proceed efficiently at physiological temperatures. nih.gov The azide functional group acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, aromatic triazole linkage. nih.gov This reaction is highly selective, as both the azide and the strained alkyne are largely unreactive with naturally occurring functional groups in biological systems. biochempeg.com
Reaction Kinetics and Efficiency in Aqueous Environments
The kinetics of SPAAC reactions are a critical factor in their application. While early cyclooctynes exhibited slow reaction rates, the development of derivatives like BCN has led to significantly improved kinetics. nih.gov The reaction between BCN and azides is generally fast, with second-order rate constants that make it suitable for in vivo applications. conju-probe.com
Several factors influence the reaction rate in aqueous environments. The structure of the azide itself plays a role, with electron-withdrawing substituents on aryl azides leading to an acceleration of the reaction with BCN. nih.gov The reaction medium, including buffer type and pH, can also affect the kinetics. For instance, studies with related DBCO (dibenzocyclooctyne) alkynes have shown that reaction rates can vary in different buffers, with HEPES buffer sometimes yielding higher rate constants than PBS. rsc.orgresearchgate.net Generally, an increase in pH tends to increase the reaction rate. rsc.orgresearchgate.net The presence of water in the solvent mixture can also increase the rate of 1,3-dipolar cycloaddition reactions. researchgate.net
| Reactant 1 | Reactant 2 | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 25 / 37 | 0.32–0.85 rsc.org |
| sulfo DBCO-amine | 3-azido-L-alanine | HEPES (7) | 25 / 37 | 0.55–1.22 rsc.org |
| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 / 37 | Not specified directly, but faster than with 3-azido-L-alanine rsc.org |
| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 / 37 | Not specified directly, but faster than with 3-azido-L-alanine rsc.org |
| DBCO-trastuzumab | Azides | HEPES (7) / PBS (7) | Not specified | 0.18–0.37 researchgate.net |
| DBCO-PEG5-trastuzumab | Azides | HEPES (7) / PBS (7) | Not specified | Rate increased by 31 ± 16% compared to DBCO-trastuzumab researchgate.net |
Influence of PEG4 Linker on SPAAC Reaction Rate and Specificity
Furthermore, the PEG linker can positively influence the reaction kinetics. By increasing the distance between the bulky SiR fluorophore and the reactive BCN moiety, the PEG linker can minimize steric hindrance that might otherwise impede the approach of the azide-tagged biomolecule. researchgate.net Studies on similar antibody-DBCO conjugates have demonstrated that the inclusion of a PEG linker can lead to a notable increase in the SPAAC reaction rate, in some cases by over 30%. researchgate.netresearchgate.net This enhancement is attributed to both reduced steric hindrance and improved accessibility of the reactive alkyne. researchgate.net The length of the PEG chain can be a factor, with longer linkers potentially offering greater benefits, although there may be a point of diminishing returns. nih.gov
Inverse Electron-Demand Diels-Alder (iEDDA) Reaction with this compound
The iEDDA reaction is another powerful bioorthogonal tool that involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile. wikipedia.org In this context, the BCN group of this compound can act as the dienophile.
Mechanism of Reaction with Tetrazine-Tagged Biomolecules
The iEDDA reaction is a [4+2] cycloaddition where the electronic demands are reversed compared to a standard Diels-Alder reaction. wikipedia.orgnih.gov The reaction involves the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (BCN) and the lowest unoccupied molecular orbital (LUMO) of the electron-poor diene (tetrazine). rsc.orgunits.it This interaction leads to the formation of a dihydropyridazine (B8628806) product after the elimination of a nitrogen molecule. nih.gov A key advantage of the iEDDA reaction is its exceptionally fast kinetics. nih.gov
Comparative Reaction Rates with Different Dienophiles (e.g., Tetrazines)
The rate of the iEDDA reaction is highly dependent on the specific tetrazine and dienophile used. BCN is an effective dienophile for reactions with tetrazines. nih.gov The reactivity of the tetrazine itself can be tuned by altering its substituents. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, which generally accelerates the reaction rate. rsc.orgnih.gov
For example, the reaction rate of BCN with 3,6-diphenyl-1,2,4,5-tetrazine (B188303) in methanol (B129727) has a second-order rate constant of 3.6 M⁻¹s⁻¹. nih.gov By replacing the phenyl groups with more electron-withdrawing pyridin-2-yl groups, the rate constant for the reaction with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) increases significantly to 118 M⁻¹s⁻¹. nih.gov Even faster rates have been observed with other tetrazine derivatives, with some reaching up to 39,200 M⁻¹s⁻¹ in reactions with BCN. nih.gov
It is important to note that while the tetrazine-BCN ligation is very fast, the stability of highly reactive tetrazines can be a concern in cellular environments. nih.gov In comparison to other dienophiles, BCN is generally more reactive than norbornene systems in iEDDA reactions. nih.gov
| Diene (Tetrazine) | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 nih.gov |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | 118 nih.gov |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | BCN | Methanol | 125 nih.gov |
| N-sulfonylpyrrole substituted tetrazoles | BCN | Acetonitrile-phosphate buffer (1:1) | 11,400 - 39,200 nih.gov |
Chemo- and Biocompatibility in Complex Biological Systems
The successful application of fluorescent probes within complex biological systems, such as living cells and tissues, is critically dependent on their chemo- and biocompatibility. A probe must be able to perform its specific chemical ligation without interfering with the intricate and sensitive network of native biochemical processes. The design of this compound incorporates specific molecular features to ensure high selectivity and minimal disruption to the cellular environment. This includes the bioorthogonal reactivity of the bicyclononyne (BCN) group, the hydrophilicity imparted by the polyethylene (B3416737) glycol (PEG) linker, and the clean nature of the resulting reaction byproducts. These characteristics are fundamental to achieving high-fidelity labeling with minimal off-target effects.
Minimization of Non-Specific Interactions and Background Signals
A significant challenge in live-cell imaging is the non-specific binding of probes to cellular components, which can lead to high background signals and obscure the desired target. sinobiological.com These interactions are often driven by hydrophobic or ionic forces between the probe and biological macromolecules. nih.gov The molecular architecture of this compound is specifically designed to mitigate these effects.
Impact of Reaction Byproducts on Cellular Integrity (excluding toxicity)
An ideal bioorthogonal reaction should not only be selective but also "clean," meaning it should not generate byproducts that could interfere with cellular processes or compromise cellular integrity. The cycloaddition reactions involving the BCN moiety of this compound exemplify this principle.
When this compound reacts with an azide-modified target via SPAAC, the two molecules are joined through a [3+2] cycloaddition to form a stable, inert triazole linkage. mdpi.com This is an addition reaction, meaning that all atoms of the reactants are incorporated into the final product, and no other molecules are generated as byproducts.
In the case of the IEDDA reaction with a tetrazine, the process involves a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate. conju-probe.commdpi.com This intermediate rapidly undergoes a retro-Diels-Alder reaction to form a stable pyridazine (B1198779) linkage while releasing a small molecule. conju-probe.com The sole byproduct of this transformation is dinitrogen (N2) gas. mdpi.com As a major component of air and an inert gas, N2 is non-reactive within the cellular milieu and diffuses away without impacting cellular structures or functions. The absence of reactive or disruptive byproducts from both the SPAAC and IEDDA reactions ensures that the labeling process itself does not compromise the integrity of the biological system under investigation.
Applications in Advanced Biological Imaging with Sir Peg4 Bcn
Super-Resolution Microscopy Techniques
Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale detail. The properties of SiR-based dyes, such as their brightness, photostability, and far-red emission, make them highly suitable for these methods. nih.govnih.gov SiR-PEG4-BCN serves as a critical reagent to attach this high-performance fluorophore to specific targets for super-resolution analysis.
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the area of signal detection. nih.gov The choice of fluorophore is critical for STED, requiring high photostability to withstand the intense STED laser.
Research has demonstrated the exceptional performance of SiR-based probes in STED imaging. nih.govmedchemexpress.cn By optimizing the fluorophore and targeting moiety, resolutions as high as 29 ± 11 nm have been achieved in STED images of microtubule networks in living cells. medchemexpress.cn this compound facilitates this by enabling the precise labeling of intracellular proteins, such as tubulin, through bioorthogonal click chemistry. glpbio.commedchemexpress.cn The probe's far-red emission also minimizes phototoxicity, which is a significant advantage for imaging living specimens. nih.gov The high photostability of the SiR dye is crucial for time-lapse STED imaging, allowing for the observation of dynamic processes over extended periods at super-resolution. nih.gov
Super-resolution Optical Fluctuation Imaging (SOFI) is a computational method that achieves higher resolution by analyzing the temporal fluctuations of fluorescent probes. wikipedia.org Unlike localization-based methods (PALM/STORM), SOFI does not require the isolation of single molecules in time, making it suitable for imaging densely labeled structures. wikipedia.orgresearchgate.net The technique relies on the statistical analysis of these fluctuations to generate a super-resolved image. wikipedia.orgplos.org
Studies have shown that SiR dyes are well-suited for SOFI. researchgate.netresearchgate.net The labeling of cellular structures with SiR dyes results in high structure retention in fourth-order SOFI analysis, demonstrating their compatibility with this technique. researchgate.netresearchgate.net this compound is instrumental in this context, allowing researchers to conjugate the SiR fluorophore to specific intracellular targets. The inherent blinking properties of the SiR dye provide the necessary signal fluctuations for SOFI processing, enabling resolution enhancement beyond the diffraction limit.
Total Internal Reflection Fluorescence (TIRF) microscopy selectively excites fluorophores in a very thin region (typically <100 nm) of the specimen, immediately adjacent to the coverslip. microscopyu.comibidi.com This is achieved by directing a laser beam at a high angle of incidence, creating an evanescent field that excites fluorophores only at the cell-substrate interface. nih.gov The primary advantage of TIRF is a dramatic reduction in background fluorescence, which significantly improves the signal-to-noise ratio. microscopyu.comarktislaser.com
The superior photostability of SiR dyes makes them ideal for TIRF imaging, particularly for long-term observation of cellular processes. researchgate.netresearchgate.net By using this compound to label proteins involved in near-membrane events—such as cell adhesion, receptor dynamics, or vesicle trafficking—researchers can visualize these processes with exceptional clarity. ibidi.com The combination of specific labeling via this compound and the high-contrast imaging of TIRF allows for the detailed study of molecular interactions at the cell membrane surface in living cells. microscopyu.com
Confocal microscopy is a fundamental technique in cell biology that uses a pinhole to reject out-of-focus light, providing optical sectioning and improved image contrast compared to widefield microscopy. evidentscientific.com While not a super-resolution technique in its standard form, it is essential for validating labeling specificity and observing the 3D organization of cellular structures.
This compound is highly effective for intracellular labeling in confocal microscopy. spirochrome.comnih.gov Its SiR fluorophore can be imaged with a standard Cy5 filter set and is compatible with multicolor imaging alongside other common fluorophores like Green Fluorescent Protein (GFP). spirochrome.com Researchers have used this compound in conjunction with protein tagging systems (e.g., HaloTag) to label specific intracellular proteins, such as vimentin. researchgate.netresearchgate.net Confocal imaging is then used to confirm that the SiR signal co-localizes perfectly with the tagged protein, ensuring labeling specificity and minimal off-target background. nih.gov This validation is a crucial step before proceeding to more advanced imaging applications like STED or SOFI.
Live-Cell Imaging Methodologies
Live-cell imaging aims to study cellular processes in their native environment, providing insights into the dynamic nature of life. This requires fluorescent probes that are cell-permeable, non-toxic, bright, and photostable.
This compound is an excellent tool for real-time visualization of cellular dynamics. The SiR core is cell-permeable, allowing it to enter living cells and label internal structures without requiring harsh fixation or permeabilization methods. nih.govcytoskeleton.com The bioorthogonal nature of the BCN-azide/tetrazine reaction ensures that the labeling is highly specific to the intended target, minimizing disruption of normal cellular functions. glpbio.com
The exceptional brightness and photostability of the SiR fluorophore are paramount for live-cell imaging, enabling researchers to track cellular components over extended time periods with minimal signal loss. nih.govresearchgate.netresearchgate.net For example, SiR-based probes have been used to reveal the dynamic re-organization of microtubules and actin filaments during complex cellular processes. medchemexpress.cncytoskeleton.com By using this compound to attach the SiR dye to proteins of interest, their movement, interactions, and turnover can be monitored in real time, providing critical data on the mechanisms that govern cell function.
| Microscopy Technique | Role of this compound | Key Advantages & Findings |
| STED | Enables covalent labeling of specific intracellular targets (e.g., tubulin) for super-resolution imaging. glpbio.commedchemexpress.cn | Achieves resolution of ~29 nm; high photostability allows for time-lapse imaging of dynamics at the nanoscale. nih.govmedchemexpress.cn |
| SOFI | Attaches the fluctuating SiR fluorophore to cellular structures, providing the necessary signal for analysis. researchgate.net | SiR dyes show high structure retention for SOFI, enabling resolution improvement through statistical analysis. researchgate.netresearchgate.net |
| TIRF | Allows specific labeling of proteins near the cell membrane for high-contrast imaging. researchgate.netibidi.com | Superior photostability of SiR is ideal for long-term imaging of membrane-proximal events with high signal-to-noise. researchgate.netresearchgate.net |
| Confocal | Provides a robust method for specific, bioorthogonal intracellular labeling for 3D imaging and validation. spirochrome.comnih.gov | Confirms co-localization with target proteins; compatible with multicolor imaging alongside other fluorophores like GFP. spirochrome.comnih.gov |
| Live-Cell Imaging | Acts as a cell-permeable, specific labeling agent for tracking dynamic processes in their native context. nih.govcytoskeleton.com | Far-red, photostable, and bright signal enables long-term, real-time visualization of protein and organelle dynamics. nih.gov |
Spatiotemporal Resolution in Labeling Experiments
The ability to control when and where a fluorescent label is introduced is critical for studying dynamic cellular processes. The bioorthogonal nature of the SPAAC reaction involving this compound provides a high degree of spatiotemporal control over protein labeling. biorxiv.orgbiorxiv.org The reaction between the BCN group of this compound and an azide-modified target is highly selective and proceeds efficiently under physiological conditions, meaning the fluorescent label is only conjugated at the desired location and time. biochempeg.com
The kinetics of the SPAAC reaction are a key determinant of the temporal resolution of labeling. While generally slower than copper-catalyzed click chemistry, the reaction rates of strained alkynes like BCN are sufficient for many live-cell imaging applications. nih.gov This allows researchers to perform pulse-chase experiments to track the synthesis, trafficking, and degradation of proteins with a high degree of temporal precision. Furthermore, recent advancements have focused on light-activated bioorthogonal reactions, which can offer even more precise spatiotemporal control, enabling researchers to pattern subcellular structures with sub-micrometer resolution. researchgate.net
Long-Term Imaging Capabilities and Photostability Considerations
A significant advantage of SiR-based dyes, including this compound, is their exceptional photostability compared to conventional fluorescent proteins like Green Fluorescent Protein (GFP) and its variants. researchgate.net This robustness against photobleaching is crucial for long-term imaging experiments that aim to track cellular processes over extended periods, from hours to even days.
Studies have demonstrated that SiR dyes exhibit superior photostability under continuous illumination, making them ideal for time-lapse microscopy. researchgate.netresearchgate.net This property allows for the acquisition of high-quality, high-signal-to-noise ratio images over many time points without significant loss of fluorescent signal. The enhanced photostability is particularly beneficial for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy, which often require high laser powers that can rapidly bleach less stable fluorophores. mpg.despringernature.com
| Property | SiR-based Dyes | Fluorescent Proteins (e.g., mEmerald) |
| Photostability | High | Moderate to Low |
| Suitability for Long-Term Imaging | Excellent | Limited |
| Performance in Super-Resolution | High structure retention | Prone to photobleaching |
Multiplexed Imaging Strategies
The ability to visualize multiple cellular components simultaneously is essential for understanding their complex interactions. This compound, with its far-red spectral properties, is well-suited for multiplexed imaging strategies.
Dual-Color and Multi-Color Imaging Approaches
The distinct spectral window of SiR dyes (excitation ~650 nm, emission ~670 nm) allows for their use alongside other fluorescent probes that excite and emit at shorter wavelengths, with minimal spectral overlap or crosstalk. cytoskeleton.com This enables straightforward dual-color or even multi-color imaging experiments. For instance, this compound can be paired with blue, green, orange, or red fluorescent probes to simultaneously visualize different proteins, organelles, or cellular structures. biorxiv.orgnih.gov The development of spectrally resolved imaging techniques and advanced unmixing algorithms further expands the potential for highly multiplexed experiments, allowing for the simultaneous detection of numerous fluorophores. biorxiv.orgresearchgate.net
Compatibility with Other Fluorescent Probes and Protein Tags (e.g., GFP, mCherry)
This compound is highly compatible with widely used fluorescent proteins such as GFP and mCherry. cytoskeleton.com The significant separation between the emission spectra of GFP (around 510 nm) and mCherry (around 610 nm) and that of SiR dyes (around 670 nm) minimizes bleed-through between channels, simplifying image acquisition and analysis. nih.govnih.gov This allows researchers to leverage the vast library of existing GFP- and mCherry-fusion constructs while using this compound to label another target of interest via click chemistry. This is particularly advantageous for studying the colocalization and interaction of proteins.
Furthermore, this compound is frequently used in conjunction with self-labeling protein tags like HaloTag and SNAP-tag. researchgate.netresearchgate.net In this approach, a protein of interest is genetically fused to the tag, which can then be specifically and covalently labeled with an azide-modified substrate. Subsequent reaction with this compound allows for targeted fluorescent labeling. This combination provides excellent specificity and flexibility for a wide range of imaging applications.
Specific Biological Targets Labeled by this compound Conjugates
The versatility of the click chemistry approach allows for the conjugation of this compound to a wide variety of azide-modified molecules, enabling the targeted labeling of numerous biological structures.
Microtubule Imaging and Dynamics Research
Microtubules are highly dynamic cytoskeletal polymers that play crucial roles in cell division, intracellular transport, and cell motility. zenodo.org Visualizing these dynamics in living cells is key to understanding these fundamental processes. This compound can be conjugated to microtubule-binding drugs like docetaxel (B913) to create probes such as "SiR-tubulin". spirochrome.comportlandpress.com These probes are cell-permeable and become highly fluorescent upon binding to microtubules, resulting in high-contrast images with low background. mpg.despirochrome.com
The use of SiR-tubulin has enabled researchers to study microtubule dynamics with unprecedented detail in living cells. mpg.despringernature.com The probe's high photostability and far-red emission are particularly advantageous for long-term imaging and super-resolution microscopy. mpg.despirochrome.com Using STED microscopy, researchers have achieved a resolution of approximately 39 nm for microtubules in living cells, allowing for the visualization of the ninefold symmetry of the centrosome. mpg.de Time-lapse imaging with SiR-tubulin allows for the direct observation and quantification of microtubule growth and shrinkage events, providing valuable insights into the regulation of microtubule dynamics. portlandpress.comrupress.orgmolbiolcell.orgnih.govrupress.org For instance, studies have measured microtubule growth rates in the presence of SiR-based probes, demonstrating their utility in quantifying dynamic instability parameters in a live-cell context. rupress.org
| Parameter | Finding | Reference |
| Achieved Resolution (STED) | ~39 nm | mpg.de |
| Microtubule Growth Rate (in presence of tyrosination sensor) | 0.36 ± 0.1 µm/s | rupress.org |
| Compatibility | Live-cell imaging, STED, SIM | spirochrome.com |
Protein Labeling via Self-Labeling Protein Tags (e.g., HaloTag, SNAP-tag)
This compound is instrumental in protein labeling strategies that utilize self-labeling protein tags, such as HaloTag and SNAP-tag. bitesizebio.com These tags are enzymes engineered to form a covalent bond with a specific ligand. bitesizebio.comiris-biotech.de The general method involves genetically fusing the protein of interest (POI) to the self-labeling tag. bitesizebio.com The cell-permeable this compound can then be introduced, but it first requires a complementary reactive group to be attached to the tag. This is typically achieved in a two-step "click chemistry" approach. First, the HaloTag or SNAP-tag is reacted with a ligand carrying an azide (B81097) group. Then, the azide-functionalized POI is specifically labeled with this compound via the SPAAC reaction. researchgate.netresearchgate.net
This method allows for the precise attachment of the bright, photostable SiR fluorophore to a target protein, enabling advanced imaging applications like super-resolution microscopy. nih.gov
Research comparing HaloTag and SNAP-tag for live-cell super-resolution imaging with SiR-based dyes has shown performance differences. Studies have demonstrated that when labeling proteins tagged with either HaloTag or SNAP-tag with SiR derivatives, the HaloTag fusion often produces a significantly brighter signal. nih.gov This increased brightness leads to higher quality images and the ability to acquire more frames in techniques like Stimulated Emission Depletion (STED) microscopy. nih.gov
Table 1: Comparison of HaloTag and SNAP-tag for SiR-based Protein Labeling
| Feature | HaloTag | SNAP-tag | Source |
|---|---|---|---|
| Origin | Mutant bacterial dehalogenase | Engineered human O⁶-alkylguanine-DNA-alkyltransferase (hATG) | bitesizebio.com |
| Ligand Substrate | Chloroalkane linkers | O⁶-benzylguanine (BG) derivatives | bitesizebio.comiris-biotech.de |
| SiR-dye Brightness | Brighter fluorescence signal observed with SiR dyes | Less bright signal compared to HaloTag with SiR dyes | nih.gov |
| Super-Resolution (STED) | Superior for live-cell STED imaging with SiR dyes due to brighter signal and higher quality images | Less effective for STED with SiR dyes compared to HaloTag | nih.gov |
| Labeling Efficiency | Higher percentage of co-labeling with SiR observed in comparative studies (e.g., 93%) | Lower percentage of co-labeling with SiR observed (e.g., 32%) | nih.gov |
Nucleic Acid Labeling (e.g., DNA, RNA, Oligonucleotides)
The specific and bioorthogonal reactivity of this compound makes it suitable for labeling nucleic acids like DNA, RNA, and synthetic oligonucleotides. The core principle involves incorporating a reactive handle into the nucleic acid that is complementary to the BCN group on the SiR dye. glpbio.com
For synthetic oligonucleotides, a common strategy is to introduce an azide modification during synthesis. metabion.com This can be done at the 5' or 3' end, or internally, using specialized phosphoramidites. metabion.com The resulting azide-modified oligonucleotide can then be "clicked" with this compound in a SPAAC reaction. metabion.combaseclick.eu This method provides a straightforward way to produce fluorescently labeled probes for various applications, including fluorescence in situ hybridization (FISH). thermofisher.com
Enzymatic methods can also be used to incorporate modified nucleotides containing an azide group into DNA or RNA. thermofisher.com For instance, DNA polymerases can incorporate azide-bearing deoxynucleotides during PCR, or RNA polymerases can do the same during in vitro transcription. The resulting azide-functionalized nucleic acid can then be labeled with this compound. This approach is valuable for generating longer labeled probes for detecting specific sequences in complex biological samples. thermofisher.com
Targeting of Specific Cellular Compartments (e.g., Mitochondria, Nuclei)
This compound enables the targeted visualization of specific cellular organelles by leveraging the protein-targeting capabilities of the cell. The strategy typically involves the fusion of a self-labeling tag (like HaloTag or SNAP-tag) to a protein or peptide sequence that directs its localization to a specific compartment.
For example, to image mitochondria, the HaloTag can be fused to a protein known to reside in the mitochondrial matrix or to a mitochondrial targeting signal sequence. Once this fusion protein is expressed in cells and localized to the mitochondria, it can be labeled using the two-step click chemistry approach with an azide-functionalized HaloTag ligand followed by this compound. The bright, far-red fluorescence of the SiR dye then allows for clear visualization of mitochondrial structures and dynamics in living cells, with minimal interference from autofluorescence. A similar principle applies to targeting other compartments, such as the nucleus, by using a nuclear localization signal (NLS) fused to the self-labeling tag. researchgate.net
Imaging of Extracellular Matrix Components and Cell Surface Receptors
The ability to label specific proteins extends to those outside the cell, including components of the extracellular matrix (ECM) and cell surface receptors. sigmaaldrich.com These molecules are critical for cell adhesion, signaling, and tissue structure. revvity.com
Cell Surface Receptors: Imaging the dynamics of cell surface receptors, such as G-protein coupled receptors (GPCRs), is crucial for understanding cell signaling and for drug discovery. ki.selabmanager.com By fusing a SNAP-tag or HaloTag to the extracellular domain of a receptor, researchers can specifically label the receptor population on the plasma membrane. neb.com Using a membrane-impermeable azide-functionalized ligand ensures that only surface-exposed tags are labeled. Subsequent addition of this compound allows for fluorescent tracking of receptor localization, trafficking, and internalization in response to stimuli. neb.com This approach provides detailed insights into receptor behavior in their native membrane environment. ki.selabmanager.com
Extracellular Matrix (ECM): The ECM is a complex network of secreted proteins like collagens and laminins. sigmaaldrich.com To visualize specific ECM components, a protein of interest within the matrix can be genetically modified to include a self-labeling tag. For instance, cells can be engineered to secrete a Halo-tagged version of an ECM protein, such as fibronectin or a laminin (B1169045) subunit. This tagged protein is incorporated into the matrix, where it can be specifically labeled with this compound via click chemistry. This allows for high-resolution imaging of the structure and remodeling of the ECM in living tissues.
Conjugation Strategies and Target Labeling Methodologies Utilizing Sir Peg4 Bcn
Covalent Conjugation Approaches
The BCN group is the cornerstone of SiR-PEG4-BCN's reactivity, allowing it to participate in two primary types of bioorthogonal "click chemistry" reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for cytotoxic catalysts. conju-probe.combroadpharm.com
Direct Conjugation to Azide-Functionalized Biomolecules
This compound readily undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with molecules containing an azide (B81097) (-N3) group. glpbio.commedchemexpress.cnmedchemexpress.com The inherent ring strain of the BCN cyclooctyne (B158145) allows it to "click" with an azide to form a stable, covalent triazole linkage. broadpharm.com This copper-free reaction is highly specific, as neither the BCN nor the azide group interferes with other functional groups typically found in biological systems. broadpharm.comnih.gov This bioorthogonality makes the SPAAC reaction ideal for labeling azide-modified biomolecules—such as proteins, peptides, or oligonucleotides—directly within a complex biological environment, including in living cells. broadpharm.comnih.govlumiprobe.com
Conjugation to Tetrazine-Modified Scaffolds
In addition to reacting with azides, the BCN moiety is also an effective dienophile for reacting with tetrazine-modified molecules. spirochrome.comgenelink.com This conjugation occurs via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. genelink.comnih.govmedsci.org The IEDDA reaction is a cycloaddition between an electron-rich dienophile (the BCN group) and an electron-poor diene (the tetrazine ring). wikipedia.org This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC, allowing for rapid and efficient labeling. researchgate.netnih.gov The reaction results in a stable dihydropyridazine (B8628806) product after the elimination of nitrogen gas, making the linkage irreversible. nih.gov This dual reactivity allows researchers to choose the most suitable conjugation strategy based on the specific requirements of their experiment, such as reaction speed or the availability of azide- or tetrazine-modified components. genelink.com
| Reaction Type | Reacting Groups | Resulting Linkage | Key Features | References |
|---|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | BCN (Alkyne) + Azide | Triazole | Copper-free, highly bioorthogonal, stable in aqueous media. | glpbio.combroadpharm.comnih.gov |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | BCN (Dienophile) + Tetrazine | Dihydropyridazine | Extremely fast kinetics, irreversible (N2 elimination), fluorogenic potential. | genelink.comnih.govresearchgate.net |
Strategies for Biomacromolecule Labeling
The versatile conjugation chemistry of this compound makes it a powerful tool for the fluorescent labeling and functionalization of a wide range of biomacromolecules, including proteins, antibodies, enzymes, and peptides. biosyn.com The choice of labeling strategy depends on the desired degree of control over the label's placement.
Protein Labeling and Functionalization (e.g., Antibodies, Enzymes, Peptides)
This compound is used to covalently attach the SiR fluorophore to proteins for applications such as fluorescence microscopy and in vitro assays. For example, antibodies can be labeled with this compound to create fluorescent probes for immunoassays or to track their localization in cells. broadpharm.comtu-darmstadt.de Similarly, enzymes can be functionalized to study their activity and distribution, and peptides can be labeled for various biological investigations. nih.gov The hydrophilic PEG4 spacer helps to maintain the solubility and biological activity of the labeled protein. thermofisher.com
The method of attaching this compound to a protein can be either random or site-specific.
Random Labeling: This approach typically involves using a derivative of this compound that has been further functionalized with a reactive group like an N-hydroxysuccinimide (NHS) ester. xinyanbm.com This NHS ester reacts with primary amines found in the side chains of lysine (B10760008) residues, which are often abundant and distributed across the protein surface. broadpharm.comalphathera.com While this method is straightforward, it results in a heterogeneous mixture of conjugates with a variable number of labels attached at different locations. alphathera.com This lack of uniformity can sometimes interfere with the protein's function, particularly if a label attaches within an antigen-binding site or an enzyme's active site. broadpharm.comalphathera.com
Site-Specific Labeling: This more controlled approach ensures that the label is attached to a precise, predetermined location on the biomolecule. alphathera.com This is achieved by first introducing a unique chemical handle, such as an azide or tetrazine group, at a specific site on the protein. This can be done through various techniques, including the genetic incorporation of non-canonical amino acids containing the desired functional group. uq.edu.augoogle.com The protein, now featuring a unique reactive partner at a known location, can then be exclusively labeled with this compound via the SPAAC or IEDDA reaction. google.com This method produces a homogeneous product, which is crucial for applications requiring uniform conjugate performance and for preserving the protein's native function. alphathera.comgoogle.com
| Labeling Approach | Target Functional Group on Protein | Typical Reagent | Advantages | Disadvantages | References |
|---|---|---|---|---|---|
| Random | Primary amines (e.g., Lysine residues) | BCN-PEG4-NHS ester | Simple, does not require protein engineering. | Heterogeneous product, potential loss of protein function. | broadpharm.comalphathera.com |
| Site-Specific | Genetically encoded Azide or Tetrazine | This compound | Homogeneous product, preserves protein function, precise control. | Requires protein engineering and expression systems. | alphathera.comgoogle.comnih.gov |
The precise location of the linker-dye conjugate on a biomacromolecule can significantly influence the performance and stability of the final product. nih.govnih.gov The PEG4 component of this compound acts as a spacer, but its attachment point is critical.
Research on antibody-siRNA conjugates, which often utilize similar PEG and BCN linkers, has provided relevant insights. nih.gov In one study, it was found that conjugating a linker to either the 3' or 5' end of the siRNA sense strand did not impact the resulting knockdown efficiency in several tissue types. nih.gov However, another study hypothesized that conjugating within the siRNA backbone could enhance protection from nucleases due to steric hindrance from the antibody, although no significant impact on plasma pharmacokinetics was ultimately observed based on the linker's position on the backbone. nih.gov
| Biomolecule Type | Variable Tested | Key Finding | Implication for Conjugate Design | References |
|---|---|---|---|---|
| siRNA (Antibody Conjugate) | Linker location (3' vs. 5' end) | No significant impact on mRNA knockdown in tested tissues. | Offers flexibility in the design of oligonucleotide conjugates. | nih.gov |
| Lytic Polysaccharide Monooxygenase (Enzyme) | Linker length (shorter, wild-type, longer) | Linker length was the main determinant of enzyme performance; wild-type length was optimal. | Linker dimensions must be optimized to maintain enzymatic function and stability. | nih.gov |
Oligonucleotide and Nucleic Acid Conjugation
The site-specific labeling of oligonucleotides and nucleic acids with fluorescent dyes is crucial for visualizing their localization and trafficking in living cells. This compound is a valuable tool for this purpose, leveraging the principles of bioorthogonal chemistry. The bicyclo[6.1.0]nonyne (BCN) group on the molecule is highly reactive towards azide-modified biomolecules through a copper-free click chemistry reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). genelink.comlumiprobe.com This reaction is characterized by its high efficiency and biocompatibility, proceeding readily under physiological conditions without the need for cytotoxic copper catalysts. genelink.com
The general strategy for labeling nucleic acids with this compound involves the incorporation of an azide-functionalized nucleotide, such as 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU), into the DNA or RNA sequence during synthesis. lumiprobe.com Cellular polymerases can incorporate these modified nucleosides into nascent DNA. lumiprobe.com Subsequently, the azide-bearing oligonucleotide can be conjugated with this compound. spirochrome.comcytoskeleton.com The PEG4 linker in this compound enhances the water solubility of the dye and provides a flexible spacer between the fluorophore and the nucleic acid, which can help to minimize potential steric hindrance and maintain the biological activity of the labeled molecule. biosyn.combroadpharm.comruixibiotech.com This method allows for the creation of highly specific and brightly fluorescent probes for studying the dynamics of nucleic acids in various biological contexts. BCN-labeled oligonucleotides can also be used for conjugation to azide-containing solid surfaces or polymers. genelink.comlumiprobe.com
Small Molecule Probe Construction
The construction of small molecule fluorescent probes is essential for targeted imaging and sensing of specific biomolecules and cellular processes. This compound serves as a key building block in the synthesis of such probes due to its near-infrared fluorescence, cell permeability, and reactive BCN handle. ruixibiotech.com The core principle involves conjugating this compound to a small molecule that has a high affinity for a specific biological target. This is typically achieved by first synthesizing a derivative of the small molecule that contains an azide group.
The azide-functionalized small molecule can then be selectively and efficiently coupled to this compound via the SPAAC reaction. glpbio.com This modular approach allows for the relatively straightforward creation of a diverse range of fluorescent probes. Researchers can design and synthesize probes with improved water solubility and cell penetration by introducing charged groups or other chemical modifications. sc.edu The resulting SiR-based small molecule probes often exhibit fluorogenic properties, where their fluorescence intensity increases significantly upon binding to their target, leading to a high signal-to-noise ratio in imaging experiments. wiley.com The rational design of these probes, considering factors like the fluorophore's photophysical properties and the linker's characteristics, is crucial for developing tools to investigate biological phenomena with high precision. nih.govsioc-journal.cn
Modular Probe Assembly for Multimodal Applications
Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. frontiersin.orgbmglabtech.com The modular nature of PROTACs, which consist of a target-binding ligand, an E3 ligase-binding ligand, and a linker, allows for the incorporation of additional functionalities, such as a fluorescent reporter group.
This compound is a suitable candidate for creating fluorescent PROTACs. By incorporating an azide group into the PROTAC structure, typically on the linker, this compound can be attached via a SPAAC reaction. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This creates a fluorescently labeled PROTAC that allows for direct visualization of its uptake, distribution, and co-localization with the target protein or E3 ligase within cells. The PEG4 linker can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability. frontiersin.org The development of fluorescent PROTACs is valuable for studying their mechanism of action and optimizing their design for improved efficacy. nih.gov For instance, pomalidomide-based PROTACs can function as fluorescent probes due to the intrinsic fluorescence of the aminophthalimide core, which can be enhanced upon target binding. nih.gov
Below is a conceptual table outlining the components of a fluorescent PROTAC utilizing this compound.
| Component | Function | Example Moiety |
|---|---|---|
| Target-Binding Ligand | Binds to the protein of interest for degradation. | Specific inhibitor or ligand for the target protein (e.g., a kinase inhibitor). |
| E3 Ligase-Binding Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Pomalidomide or a VHL ligand. |
| Linker | Connects the two ligands and provides optimal spacing for ternary complex formation. Contains a reactive handle for fluorophore conjugation. | PEG-based linker with an azide group. |
| Fluorescent Reporter | Enables visualization and tracking of the PROTAC. | This compound (attached via SPAAC). |
Integration with Other Labeling Technologies (e.g., HaloTag, SNAP-Tag)
Self-labeling protein tags like HaloTag and SNAP-tag are powerful tools for specific protein labeling in living cells. wiley.comresearchgate.netiris-biotech.de These tags are genetically fused to a protein of interest and then covalently labeled with a synthetic ligand carrying a reporter molecule, such as a fluorophore. promega.comneb.com The integration of this compound with these technologies enables highly specific and bright, far-red fluorescent labeling of target proteins for advanced imaging applications. ptglab.com
A common strategy involves a two-step labeling procedure that utilizes bioorthogonal chemistry. researchgate.net
The HaloTag or SNAP-tag fusion protein is first labeled with a ligand that contains a bioorthogonal handle, such as an azide. For HaloTag, this would be a chloroalkane-azide linker, and for SNAP-tag, a benzylguanine-azide linker. researchgate.nettenovapharma.com
In the second step, the azide-labeled protein is then reacted with this compound. The BCN group on the fluorophore reacts with the azide on the protein via SPAAC, resulting in the covalent attachment of the SiR dye. researchgate.netresearchgate.net
This modular approach offers several advantages. It allows for the use of a single, azide-functionalized ligand to label different proteins, which can then be visualized with a variety of BCN-functionalized probes. SiR dyes are particularly well-suited for this, offering superior photostability compared to fluorescent proteins, which is beneficial for long-term live-cell imaging and super-resolution microscopy techniques like STED. wiley.comptglab.com For single-color imaging with SiR-based dyes, HaloTag is often recommended as it can provide a brighter and more photostable signal compared to SNAP-tag. ptglab.com
The following table summarizes the key features of integrating this compound with HaloTag and SNAP-Tag.
| Labeling Technology | Protein Tag Size | Ligand Substrate | Bioorthogonal Reaction | Advantages with this compound |
|---|---|---|---|---|
| HaloTag | ~33 kDa ptglab.com | Chloroalkane-azide researchgate.net | SPAAC | Bright and photostable signal, suitable for live-cell and super-resolution imaging. ptglab.com |
| SNAP-Tag | ~20 kDa researchgate.net | Benzylguanine-azide nih.gov | SPAAC | Specific covalent labeling, allows for pulse-chase experiments and multimodal labeling. wiley.comspirochrome.com |
Design of Targeted Nanomaterials and Drug Delivery Systems (Conceptual)
The functionalization of nanomaterials and drug delivery systems with targeting ligands and imaging agents is a key strategy for enhancing their efficacy and enabling their visualization. Conceptually, this compound can be a valuable component in the design of such advanced systems. Its near-infrared fluorescence allows for deep-tissue imaging, while the BCN group provides a versatile handle for conjugation to azide-modified nanoparticles, liposomes, or polymer-based drug carriers.
The general design would involve the synthesis of a nanocarrier that is functionalized with azide groups on its surface. These azide groups can then be used to attach this compound via the SPAAC reaction, rendering the nanomaterial fluorescent. In parallel, the nanocarrier can also be conjugated with targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize specific cell surface receptors on diseased cells, thereby directing the nanocarrier to the desired site of action. The PEG4 linker of this compound, along with potentially longer PEG chains incorporated into the nanocarrier structure, can help to improve the biocompatibility and circulation time of the system by reducing non-specific protein adsorption. This approach could lead to the development of theranostic nanomaterials that combine therapeutic drug delivery with real-time fluorescent imaging to monitor their biodistribution and target engagement.
Advancements and Future Directions in Sir Peg4 Bcn Research
Innovations in SiR-PEG4-BCN Probe Design
Advancements in the design of this compound probes are centered on refining its constituent parts: the SiR fluorophore, the PEG linker, and the BCN moiety. These innovations aim to improve characteristics such as photo-control, specificity, and reaction efficiency.
The silicon-rhodamine (SiR) core is a far-red fluorophore prized for its cell permeability and suitability for in vivo imaging due to low autofluorescence in this spectral region. rsc.orgcytoskeleton.com A significant area of innovation is the development of photoactivatable versions, which can be "switched on" with light, enabling techniques like single-molecule localization microscopy (SMLM) and super-resolution imaging. epfl.chethz.chnih.gov
Early strategies for photoactivation involved attaching photolabile "caging" groups, such as the o-nitrobenzyl group, to the SiR molecule. rsc.orgresearchgate.netresearchgate.net Irradiation with a specific wavelength of light cleaves this group, restoring the fluorophore's bright, emissive state. researchgate.net While effective, this approach can be limited by the release of potentially cytotoxic byproducts, like aldehydes, during the uncaging process. rsc.org
More recent and groundbreaking developments have led to "cageless" photoactivatable SiR probes (PA-SiRs). epfl.chnih.govbiorxiv.org One novel mechanism involves a light-induced protonation. nih.govbiorxiv.org In its inactive, non-fluorescent state, the probe has an exocyclic double bond that disrupts the conjugated system. biorxiv.org Upon UV irradiation, the molecule undergoes isomerization and protonation, re-establishing the fluorescent xanthene core of the SiR dye. biorxiv.org This method avoids the release of side-products, offering a cleaner system for live-cell imaging. epfl.chnih.gov These advancements are crucial for long-term SMLM experiments where phototoxicity is a major constraint. ethz.ch
Table 1: Comparison of SiR Photoactivation Strategies
| Feature | Caged SiR Probes | "Cageless" PA-SiR Probes (Light-Induced Protonation) |
|---|---|---|
| Activation Mechanism | Photocleavage of a protecting group (e.g., o-nitrobenzyl). rsc.orgresearchgate.net | Light-induced isomerization and protonation. nih.govbiorxiv.org |
| Byproducts | Releases caging group and potentially cytotoxic aldehydes. rsc.org | No undesired side-products are released. epfl.chnih.gov |
| Molecular Size | Larger due to the bulky photolabile group. rsc.org | Smaller, which can improve water solubility and cell permeability. rsc.org |
| Primary Application | Super-resolution microscopy (e.g., STED, SMLM). researchgate.netresearchgate.net | Live-cell SMLM, single-particle tracking. nih.govbiorxiv.org |
This table is generated based on data from multiple research findings.
Optimizing the chain length of the PEG linker is crucial. mdpi.com While longer PEG chains can improve solubility, shorter chains have been found to be more effective in creating a dense, protein-resistant layer on surfaces, thereby reducing non-specific adsorption. broadpharm.commdpi.com The use of discrete-length PEG chains, such as the four ethylene (B1197577) glycol units in PEG4, allows for precise control over the spacer arm length, enabling the optimization of conjugate function for specific assays. thermofisher.comthermofisher.com
Furthermore, the architecture of the PEG linker can be modified. While linear PEG linkers are common, branched PEG structures are being explored to create a "hydrophilicity reservoir" effect. americanpharmaceuticalreview.com This can help to shield hydrophobic payloads and may allow for higher labeling densities without causing aggregation or compromising pharmacokinetic properties. americanpharmaceuticalreview.com The hydrophilic nature of the PEG linker forms a hydration layer that sterically hinders the non-specific attachment of proteins and other biomolecules, which is essential for achieving a high signal-to-noise ratio in imaging experiments. mdpi.combroadpharm.com
The BCN (bicyclo[6.1.0]nonyne) group facilitates the attachment of the SiR probe to a target molecule via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." glpbio.combroadpharm.com This bioorthogonal reaction is highly selective and can occur in living systems without interfering with native biological processes. nih.govnih.gov Research in this area focuses on developing BCN analogues with superior reaction kinetics, stability, and synthetic accessibility. nih.govcapes.gov.br
BCN was developed as a more accessible and highly reactive alternative to earlier cyclooctynes like DIFO and DIBO. nih.govsynaffix.com Its strained three-membered cyclopropane (B1198618) ring fused to the eight-membered ring enhances its reactivity toward azides. iris-biotech.de A key advantage of the symmetrical BCN structure is that its reaction with an azide (B81097) yields a single, well-defined product (regioisomer), which is critical in applications where molecular homogeneity is required. capes.gov.briris-biotech.de
Table 2: Properties of Selected Strained Alkynes for SPAAC
| Alkyne | Key Features | Relative Reactivity (vs. Benzyl (B1604629) Azide) |
|---|---|---|
| DIFO (Difluorocyclooctyne) | One of the first second-generation cyclooctynes with enhanced kinetics. nih.gov | ~60-fold faster than simple cyclooctyne (B158145). nih.gov |
| DIBAC (Aza-dibenzocyclooctyne) | Hybrid structure combining favorable kinetics and hydrophilicity. nih.gov | Faster than DIFO and DIBO. nih.gov |
| BCN (Bicyclo[6.1.0]nonyne) | Synthetically accessible, high reactivity, forms a single regioisomer. capes.gov.brsynaffix.com | Excellent reaction kinetics. synaffix.com |
| BCN Acid | Allows for the formation of more stable amide-based probes. researchgate.net | Participates efficiently in bioorthogonal reactions. researchgate.net |
This table is generated based on data from multiple research findings.
Emerging Research Applications
The continuous improvement in the design of this compound probes is paving the way for novel and sophisticated applications in cell biology, particularly in studying dynamic processes and for developing high-throughput analysis methods.
A key application of this compound is the real-time visualization of molecular processes within living cells. crestoptics.com By using bioorthogonal chemistry, a target protein or biomolecule can be metabolically labeled with an azide group. The subsequent addition of this compound allows for specific fluorescent tagging of that target. researchgate.net This strategy enables researchers to track the movement, localization, and interactions of specific molecules without the need for genetically encoded fluorescent proteins, which can sometimes alter protein function. researchgate.netbiorxiv.org
This approach is particularly powerful for studying dynamic protein-protein interactions. biorxiv.orgnih.gov For example, by labeling two different proteins with complementary bioorthogonal reactive groups, their interaction can be monitored in real time. biorxiv.org Furthermore, probes like SiR-PyPDS, a G-quadruplex-specific probe based on the SiR scaffold, have been used for single-molecule imaging to reveal that these DNA structures are highly dynamic, fluctuating between folded and unfolded states in live cells. nih.gov The high photostability of SiR dyes makes them especially suitable for long-term imaging experiments needed to capture these transient events. researchgate.net The ability to perform these measurements in living cells provides a more accurate picture of biological processes in their native context compared to studies in fixed cells or in vitro. nih.gov
Conceptually, the properties of this compound make it an excellent candidate for the development of high-throughput screening (HTS) assays. policycommons.netnih.gov HTS allows for the rapid testing of large libraries of small molecules or genetic perturbations (like siRNA) to identify those that affect a specific biological process. nih.govnih.gov
An HTS assay could be designed where a specific cellular event, such as the upregulation of a target protein or a change in its localization, is reported by this compound fluorescence. For instance, cells could be engineered to express a protein of interest tagged with an azide. In a screen for compounds that disrupt this protein's interactions, a loss of a specific fluorescence pattern after labeling with this compound could be used as the readout. Automated microscopy and image analysis could then quantify this change across thousands of wells in a microplate format. nih.gov
The use of bioorthogonal probes in HTS can also help in identifying new chemical matter or quantifying the target engagement of unlabeled drug candidates through competition assays. nih.gov The modularity of the click chemistry approach, combined with the bright and far-red signal of the SiR fluorophore, provides a robust and adaptable platform for future drug discovery and chemical biology screening campaigns. policycommons.netacs.org
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | Silicon Rhodamine - Polyethylene (B3416737) Glycol (4 units) - Bicyclo[6.1.0]nonyne |
| SiR | Silicon Rhodamine |
| PEG | Polyethylene Glycol |
| BCN | Bicyclo[6.1.0]nonyne |
| PA-SiR | Photoactivatable Silicon Rhodamine |
| o-nitrobenzyl | 2-nitrobenzyl |
| DIFO | Difluorinated cyclooctyne |
| DIBO | Dibenzocyclooctyne |
| DIBAC | Aza-dibenzocyclooctyne |
| BCN Acid | Bicyclo[6.1.0]nonyne carboxylic acid |
| SiR-PyPDS | Silicon Rhodamine-Pyridostatin |
| siRNA | Small interfering RNA |
Integration with Advanced Optical and Spectroscopic Techniques
The unique photophysical characteristics of this compound make it an exceptional candidate for a range of advanced optical and spectroscopic techniques, pushing the boundaries of live-cell imaging and quantitative biology.
Super-Resolution Microscopy: this compound has been successfully employed in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM). cytoskeleton.comspirochrome.comcytoskeleton.comcytoskeleton.com These methods overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail. The high photostability and brightness of the SiR fluorophore are critical for withstanding the high laser powers used in STED microscopy. cytoskeleton.com The ability to conjugate this compound to specific targets via the bioorthogonal BCN handle allows for the high-precision mapping of proteins and other biomolecules within the cellular landscape. cytoskeleton.comnih.gov
Fluorescence Lifetime Imaging (FLIM): Conceptually, this compound is a promising probe for FLIM. FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore, such as ion concentration, pH, and molecular binding. The fluorescence lifetime of SiR dyes is in the nanosecond range, making it measurable with current FLIM technology. spirochrome.comd-nb.info By conjugating this compound to a biosensor, changes in the fluorescence lifetime upon target binding could provide a quantitative readout of biological activity, independent of probe concentration. nih.govbiorxiv.org This would be particularly advantageous for studying dynamic processes within living cells.
Fluorescence Correlation Spectroscopy (FCS): FCS is a technique that analyzes fluorescence fluctuations in a microscopic observation volume to determine parameters such as molecular concentration and diffusion coefficients. nih.govresearchgate.netresearchgate.netresearchgate.net The high brightness and photostability of SiR dyes are beneficial for FCS measurements, which often require prolonged observation times. thermofisher.comfrontiersin.orgresearchgate.net this compound, when conjugated to a protein of interest, could be used to study its diffusion dynamics, oligomerization state, and interactions with other molecules in live cells, providing insights into cellular processes at the single-molecule level.
| Technique | Key Feature | Relevance of this compound |
| STED/SIM | Super-resolution imaging | High photostability and brightness of the SiR core allow for imaging beyond the diffraction limit. cytoskeleton.comcytoskeleton.com |
| FLIM | Measures fluorescence decay | Environmental sensitivity of the SiR fluorophore's lifetime can report on local cellular conditions. spirochrome.comd-nb.info |
| FCS | Analyzes fluorescence fluctuations | Bright and stable signal enables tracking of molecular diffusion and concentration. thermofisher.comfrontiersin.org |
Computational Approaches and Theoretical Modeling
Computational methods are playing an increasingly vital role in understanding the behavior of fluorescent probes and in guiding the design of new and improved molecules.
Quantum Chemical Analysis of Reactivity and Photophysical Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure, reactivity, and photophysical properties of molecules like this compound. d-nb.infobeilstein-journals.orgresearchgate.netresearchgate.net
Reactivity of the BCN Moiety: The reactivity of the bicyclo[6.1.0]nonyne (BCN) group in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions is a key feature of this compound. nih.govmedchemexpress.commedchemexpress.com DFT calculations can be used to model the transition states of the cycloaddition reaction, providing insights into the reaction kinetics and the factors that influence reactivity. nih.govresearchgate.netacs.org For instance, computational studies have compared the reactivity of BCN with other cyclooctynes, helping to rationalize its high reaction rates. researchgate.netnih.govnih.gov Such analyses are crucial for optimizing reaction conditions and for designing new bioorthogonal reaction pairs with even faster kinetics.
Photophysical Properties of the SiR Core: The photophysical properties of the silicon-rhodamine (SiR) fluorophore, such as its absorption and emission wavelengths, quantum yield, and the mechanism of its fluorogenicity, can be elucidated through TD-DFT calculations. beilstein-journals.orgacs.org These calculations can model the transition between the non-fluorescent spirolactone (closed) form and the highly fluorescent zwitterionic (open) form, which is responsible for the probe's "turn-on" characteristic upon target binding. cytoskeleton.comlubio.ch By understanding the electronic transitions involved, researchers can rationally design new SiR derivatives with tailored photophysical properties, such as enhanced brightness or red-shifted emission spectra.
Molecular Dynamics Simulations for Conformational Analysis of Conjugates (Conceptual)
Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic behavior of molecules over time. For this compound conjugates, MD simulations can offer valuable conceptual insights into their conformational dynamics and interactions with their biological targets. nih.govmdpi.com
Conceptually, all-atom or coarse-grained MD simulations could be employed to study the conformational landscape of a this compound molecule conjugated to a protein. acs.orgplos.org These simulations could reveal how the flexible PEG4 linker influences the orientation and dynamics of the SiR fluorophore relative to the labeled protein. This information is critical for interpreting data from techniques like FLIM and FRET, where the distance and orientation between the fluorophore and its environment are paramount. plos.org
Challenges and Opportunities in Probe Development
Despite the successes of this compound, there remain challenges and exciting opportunities for the development of next-generation probes with enhanced capabilities.
Addressing Photobleaching and Fluorogenicity in Long-Term Imaging
Photobleaching: Photobleaching, the irreversible destruction of a fluorophore upon prolonged exposure to excitation light, is a major limitation in long-term imaging experiments. nih.govnih.govrsc.org While SiR dyes are known for their relatively high photostability, they are not immune to this phenomenon. cytoskeleton.comspirochrome.com The mechanisms of photobleaching often involve the formation of reactive oxygen species from the fluorophore's triplet state. nih.govrsc.org Strategies to further enhance the photostability of SiR probes include the covalent attachment of triplet-state quenchers or antioxidants to the fluorophore scaffold. nih.gov
Fluorogenicity: The fluorogenic nature of SiR probes, where fluorescence is enhanced upon target binding, is a key advantage for achieving high signal-to-noise ratios. cytoskeleton.combiorxiv.orglubio.chnih.govrsc.org This property arises from the equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic open form. cytoskeleton.comlubio.ch The binding of the probe to its target is thought to stabilize the open form, leading to a significant increase in fluorescence. cytoskeleton.com An opportunity for future development lies in fine-tuning this equilibrium to create probes with even higher "turn-on" ratios, further reducing background fluorescence from unbound probes and enabling the detection of low-abundance targets.
Strategies for Deeper Tissue Imaging (Conceptual)
Imaging deep within living tissues is challenging due to light scattering and absorption by biological components. nih.govsecure-platform.commdpi.com The near-infrared (NIR) excitation and emission of SiR dyes are advantageous in this regard, as NIR light penetrates tissue more effectively than visible light. nih.govrsc.org
Two-Photon Excitation (TPE): A key strategy for deeper tissue imaging is the use of two-photon excitation microscopy. optica.org In TPE, two lower-energy photons are simultaneously absorbed to excite the fluorophore, a process that is inherently confined to the focal volume, reducing out-of-focus fluorescence and scattering. SiR dyes have been shown to be amenable to two-photon excitation, making this compound a promising candidate for deep-tissue imaging applications.
Expanding the Repertoire of Bioorthogonal Reactions for this compound (Conceptual)
The utility of this compound is fundamentally linked to the bioorthogonal reactivity of its bicyclo[6.1.0]nonyne (BCN) group. While the strain-promoted azide-alkyne cycloaddition (SPAAC) is the most common and well-established reaction for BCN, the expansion of its chemical reactivity is a key area of conceptual and practical research. acs.orgnih.gov Broadening the range of compatible bioorthogonal partners would enable more complex, multi-target labeling experiments and the development of novel probes with unique activation or cleavage properties. nih.gov
Conceptually, the reactivity of the strained alkyne in BCN is not limited to azides. Several other 1,3-dipoles and dienes can, in principle, undergo cycloaddition reactions, opening up new avenues for bioconjugation.
Alternative Cycloaddition Partners:
Nitrones: The strain-promoted alkyne-nitrone cycloaddition (SPANC) represents a viable alternative to SPAAC. mdpi.com This reaction proceeds with favorable kinetics and offers an orthogonal pairing in systems where azides might be employed for other purposes.
Sydnones: These mesoionic compounds have been developed as reactive 1,3-dipoles for bioorthogonal chemistry. nih.gov Their reaction rates with strained alkynes like BCN can be tuned through substitution; for instance, chloro- and fluoro-substituted sydnones exhibit significantly enhanced reactivity, providing a modular platform for creating new labeling strategies. nih.gov
Diazo Compounds: Like azides, diazo compounds are 1,3-dipoles that can react with strained alkynes. nih.gov The resulting pyrazole (B372694) adducts are stable, and the kinetics of the reaction can be tuned, offering another layer of control for bioorthogonal applications. nih.gov
Tuning Existing Reactions:
Beyond introducing entirely new reaction partners, the existing SPAAC reaction itself can be expanded. Research has shown that the mechanism of the reaction between BCN and an azide can be influenced by the electronic properties of the azide. nih.gov While most SPAAC reactions follow a standard mechanism, the reaction between BCN and phenyl azides proceeds via an inverse-electron demand pathway. nih.gov This distinction allows for selective reactivity; for example, benzyl azides react faster with dibenzocyclooctyne (DBCO) alkynes, whereas phenyl azides react faster with BCN. nih.gov This differential reactivity can be exploited for single-pot, multi-target labeling experiments by carefully selecting the alkyne and azide partners.
Furthermore, strategies to temporarily "protect" the strained alkyne have been reported, such as through the formation of a dicobalt-hexacarbonyl complex. rsc.org This protection can be reversed under mild conditions, re-forming the strained alkyne for subsequent bioorthogonal reactions. rsc.org Such a protection-deprotection strategy could expand the versatility of preparing complex BCN-containing bioconjugates that might otherwise be incompatible with certain synthesis steps. rsc.org
Translational Research Prospects (e.g., in vitro model systems, preclinical tool development)
The unique properties of this compound—its near-infrared (NIR) fluorescence, high photostability, and capacity for specific covalent labeling via its BCN moiety—position it as a powerful tool in translational research. glpbio.comresearchgate.net Its application spans from fundamental studies in complex in vitro models that better mimic human physiology to the development of sophisticated preclinical tools for diagnostics and targeted therapies. nih.gov
Applications in Advanced In Vitro Model Systems:
The ability to visualize cellular and subcellular processes in real-time is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. This compound is exceptionally well-suited for live-cell imaging in advanced in vitro models, such as 3D organoids and patient-derived xenografts. nih.gov
High-Resolution Imaging: The silicon-rhodamine (SiR) fluorophore is bright, photostable, and emits in the NIR spectrum, which minimizes phototoxicity and background autofluorescence from biological samples. glpbio.comresearchgate.net This allows for long-term, high-resolution imaging, including super-resolution microscopy, to study the dynamics of specific proteins or structures within complex cellular environments. glpbio.comnih.gov
Specific Labeling: Researchers can introduce azide-modified building blocks into proteins, glycans, or nucleic acids within cells or organoids through metabolic or genetic means. nih.govotago.ac.nz Subsequent treatment with this compound allows for the precise and covalent attachment of the fluorescent dye to these tagged biomolecules via the SPAAC reaction. glpbio.com This has been used to visualize microtubules and other cellular components in living cells and tissues. glpbio.com
Enhanced Solubility and Biocompatibility: The polyethylene glycol (PEG4) linker enhances the water solubility of the molecule and helps reduce non-specific binding and aggregation, which are critical for obtaining clear images with a high signal-to-noise ratio in dense cellular models. conju-probe.comresearchgate.net
Preclinical Tool Development:
This compound serves as a critical component in the development of novel preclinical tools, particularly in the realm of targeted therapeutics and diagnostics.
Antibody-Oligonucleotide and Antibody-Drug Conjugates (AOCs/ADCs): In the development of targeted therapies, an antibody is often used to deliver a payload (like a small molecule drug or an siRNA) to a specific cell type. nih.gov this compound can be used as a fluorescent tag to track the distribution, cellular uptake, and trafficking of these complex bioconjugates. By incorporating an azide into the antibody or payload, researchers can use this compound to fluorescently label the conjugate and visualize its behavior in preclinical models, aiding in the optimization of linker chemistry and delivery strategies. nih.govescholarship.org
Probe Development: The molecule acts as a versatile building block for creating targeted probes. The BCN group can be conjugated to a targeting ligand (e.g., a peptide, aptamer, or small molecule) that has been modified with an azide. The resulting probe can then be used to image specific cell surface receptors or intracellular targets, providing a means to stratify patient-derived tissues or evaluate target engagement of a drug candidate in vitro.
The combination of a highly photostable NIR fluorophore with a versatile and specific bioorthogonal handle makes this compound a valuable asset for bridging the gap between basic laboratory discoveries and clinical applications. nih.gov
Q & A
Basic Research Questions
Q. What is the chemical structure and functional significance of SiR-PEG4-BCN in bioimaging applications?
- Methodological Answer : this compound consists of a silicon-rhodamine core (SiR), a tetraethylene glycol (PEG4) spacer, and a bicyclo[6.1.0]non-4-yne (BCN) group. The SiR core enables near-infrared (NIR) fluorescence (600–900 nm), reducing phototoxicity and autofluorescence interference compared to visible-range dyes. The PEG4 spacer enhances solubility and minimizes steric hindrance during conjugation, while the BCN group facilitates copper-free click chemistry with azide-functionalized biomolecules .
- Experimental Design Tip : Validate the structural integrity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) before application. Ensure storage at -20°C to prevent degradation .
Q. How does the near-infrared spectral range of this compound enhance fluorescence imaging compared to visible light dyes?
- Methodological Answer : NIR light (600–900 nm) penetrates tissues more effectively than visible wavelengths, minimizing scattering and absorption by hemoglobin or water. This allows deeper imaging in live organisms. Design experiments using NIR-compatible detectors and confirm emission spectra (e.g., ~650–670 nm for SiR derivatives) to optimize signal-to-noise ratios .
- Data Validation : Compare this compound’s fluorescence intensity in tissue phantoms vs. in vitro systems to quantify penetration efficiency .
Q. What experimental design considerations are critical when implementing this compound for live-cell imaging?
- Methodological Answer :
- Control Groups : Include unstained cells and cells treated with non-functionalized this compound to account for background fluorescence.
- Concentration Optimization : Titrate this compound (0.1–10 µM) to balance signal intensity and cytotoxicity.
- Kinetic Studies : Track labeling efficiency over time (e.g., 30 min to 24 h) to identify optimal incubation periods .
Advanced Research Questions
Q. What methodologies optimize the reaction efficiency between this compound and azide-functionalized biomolecules under physiological conditions?
- Methodological Answer :
- pH and Temperature : Perform reactions at pH 6.5–7.5 and 37°C to mimic physiological conditions. Use phosphate-buffered saline (PBS) for compatibility.
- Stoichiometry : Employ a 1:1.2 molar ratio (BCN:azide) to ensure complete conjugation while minimizing excess reagent interference.
- Validation : Confirm conjugation success via gel electrophoresis (for proteins) or HPLC (for small molecules) .
Q. How should researchers address contradictions in fluorescence intensity data from this compound across different cellular environments?
- Methodological Answer :
- Environmental Factors : Quantify pH, redox state, and lipid composition in target compartments (e.g., lysosomes vs. cytoplasm). SiR fluorescence is sensitive to local polarity.
- Control Experiments : Use inert reference dyes (e.g., CFSE) to normalize intensity variations unrelated to the probe.
- Advanced Imaging : Apply fluorescence lifetime imaging microscopy (FLIM) to distinguish environmental effects from probe concentration differences .
Q. What strategies validate the specificity of this compound labeling in complex biological systems?
- Methodological Answer :
- Competitive Inhibition : Pre-treat samples with free azides to block BCN binding sites; observe reduced fluorescence.
- Genetic Knockout : Use CRISPR/Cas9 to delete azide-modified targets and confirm signal loss.
- Multi-modal Imaging : Correlate this compound signals with immunofluorescence or electron microscopy data .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (addresses NIR imaging gaps), Novel (explores understudied conjugation kinetics), Ethical (minimizes animal use), and Relevant (advances bioimaging) .
- PICOT Framework : Structure studies using Population (e.g., cancer cells), Intervention (this compound labeling), Comparison (visible-light dyes), Outcome (quantified penetration depth), and Time (acute vs. chronic imaging) .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
